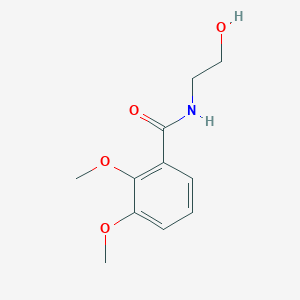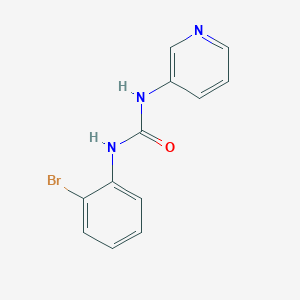![molecular formula C26H23N3O5 B4615958 methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4615958.png)
methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Vue d'ensemble
Description
This compound belongs to a class of chemicals known as pyrimidine derivatives, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry. Pyrimidine, a heterocyclic aromatic organic compound, serves as a backbone for several biological molecules, including nucleotides and vitamins.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of amino-substituted pyridines with isocyanates or the alkylation of existing pyrimidine derivatives to introduce various substituents, enhancing their pharmacological properties (Śladowska et al., 1990). These methods offer pathways to generate a wide range of derivatives with potential therapeutic applications.
Molecular Structure Analysis
Studies on related compounds have utilized FT-IR, FT-Raman spectroscopy, and single-crystal X-ray diffraction to detail the molecular structure, confirming configurations and substituent effects on the core pyrimidine ring (Al-Abdullah et al., 2014). These analyses highlight the importance of molecular geometry and electronic distribution in determining the compound's reactivity and interactions.
Chemical Reactions and Properties
Chemical properties of pyrimidine derivatives, including reactivity towards various reagents and conditions, have been explored to synthesize a range of targeted molecules with desired functional groups (Dodonova et al., 2010). These reactions are pivotal in tailoring the compounds for specific biological or chemical applications.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, have been characterized for various pyrimidine derivatives. These properties are crucial for understanding the compound's behavior in biological systems and its formulation for pharmaceutical applications.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and photostability of pyrimidine derivatives are influenced by their molecular structure. These properties affect the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (Yavari et al., 2002). Understanding these attributes is essential for the development of therapeutically relevant compounds.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized for various purposes, including as potential therapeutic agents. For example, a study detailed the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited anti-inflammatory and analgesic properties, highlighting the pyrimidine derivatives' potential in developing new medication (A. Abu‐Hashem et al., 2020).
Another research effort focused on the synthesis, characterization, and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, demonstrating the pyrimidine scaffold's utility in cancer research (Ashraf S. Hassan et al., 2014).
Antibacterial and Antiviral Applications
Pyrimidine derivatives have also shown promise in antibacterial and antiviral applications. A notable example includes the synthesis of 2,4-diamino-5-benzylpyrimidines with high in vitro activity against anaerobic organisms, offering a potential pathway for new antibacterial agents (B. Roth et al., 1989).
Furthermore, antiviral activities have been observed in pyrimidine derivatives, such as the study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds demonstrated inhibitory effects on retrovirus replication in cell culture, highlighting their potential in antiviral therapy (D. Hocková et al., 2003).
Liquid Crystal Properties
The synthesis and study of pyrimidine derivatives extend into materials science, where their liquid crystal properties have been explored. For instance, aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized, demonstrating nematic and smectic liquid crystal behaviors. This research underscores the versatility of pyrimidine derivatives in developing advanced materials (M. A. Mikhaleva, 2003).
Propriétés
IUPAC Name |
methyl 7-cyclopropyl-3-[(3-methoxyphenyl)methyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-33-19-10-6-7-16(13-19)15-28-24(30)22-20(25(31)34-2)14-21(17-11-12-17)27-23(22)29(26(28)32)18-8-4-3-5-9-18/h3-10,13-14,17H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCFTYIULFWOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B4615881.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4615902.png)
![N-[3-(methylthio)phenyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B4615908.png)
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4615910.png)
![2-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4615915.png)
![5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4615931.png)
![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)](/img/structure/B4615949.png)
![4-[({[(4-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4615952.png)

![1-[({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)acetyl]-4-piperidinecarboxamide](/img/structure/B4615970.png)